molecular formula C9H11N3O B1405118 (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1365938-03-9

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1405118
CAS No.: 1365938-03-9
M. Wt: 177.2 g/mol
InChI Key: FTWARMYYRVTKOJ-UHFFFAOYSA-N
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Description

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic and Pharmacological Studies

  • Metabolic Pathways and Identification of Metabolites

    In a study, the metabolic pathways and identification of metabolites of furametpyr, a compound structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, were explored. It was found that the compound undergoes several biotransformation reactions in rats, including N-demethylation and various oxidations and hydroxylations of the compound's rings. This study highlights the complex metabolic fate of such compounds and their interactions with cytochrome P450 enzymes in rats and humans (Nagahori et al., 2000).

  • Pharmacological Profile of Related Compounds

    Research on compounds structurally similar to this compound has demonstrated diverse pharmacological profiles. For example, the pharmacological profile of YM348, a structurally related compound, was studied for its potential as a 5-HT2C receptor agonist, showing significant promise in the treatment of conditions like obesity due to its impact on receptor pathways (Kimura et al., 2004).

Drug Development and Therapeutic Applications

  • Novel Analgesic and Anti-Ulcer Properties

    Research has discovered novel analgesic properties in compounds containing the pyrazole ring. For instance, a compound named crotonine, isolated from Croton tiglium L., showed significant analgesic properties, indicating potential for the development of new pain relief medications (Wu et al., 2007). Additionally, some pyrimidine derivatives related to the pyrazole structure have been evaluated for their cytoprotective antiulcer activities, showing the potential of such compounds in treating gastric ulcers with low toxicity (Ikeda et al., 1996).

  • Potential in Treating Metabolic Disorders

    A novel compound, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, was identified as a potent glucokinase activator, demonstrating potential in the treatment of type 2 diabetes mellitus. This discovery highlights the potential therapeutic applications of compounds structurally related to this compound in addressing metabolic disorders (Park et al., 2014).

Biochemical Analysis

Biochemical Properties

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, which in turn affects the expression of genes involved in various cellular processes. Additionally, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites through these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to changes in the conformation and activity of the target biomolecule. For instance, binding to an enzyme’s active site can inhibit its activity, while binding to a receptor can activate or inhibit downstream signaling pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as alterations in cell growth and metabolism. These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological activity . For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic function. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response. These studies highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can lead to the formation of various metabolites, which may have their own biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in specific cellular compartments. For instance, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, which can influence its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biological activity. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The localization is often determined by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.

Properties

IUPAC Name

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWARMYYRVTKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.